molecular formula C9H11N5O2 B1459973 2-AMINO-4-HYDROXY-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE CAS No. 76369-23-8

2-AMINO-4-HYDROXY-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B1459973
CAS No.: 76369-23-8
M. Wt: 221.22 g/mol
InChI Key: LZANAKURZDJLJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-HYDROXY-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE typically involves multiple steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired pyrimidine ring structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-HYDROXY-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

2-AMINO-4-HYDROXY-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-4-HYDROXY-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-AMINO-4-HYDROXY-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE include:

Uniqueness

What sets this compound apart is its unique morpholine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-4-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c10-5-6-7(12-9(11)13-8(6)15)14-1-3-16-4-2-14/h1-4H2,(H3,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZANAKURZDJLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)NC(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-AMINO-4-HYDROXY-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE
Reactant of Route 6
2-AMINO-4-HYDROXY-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE

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